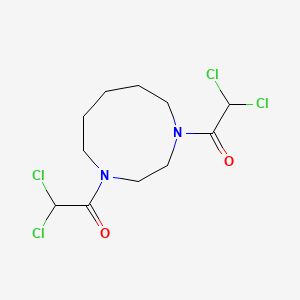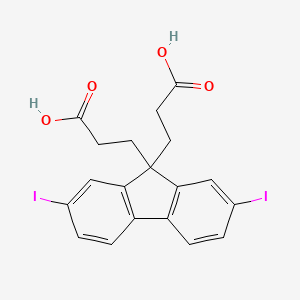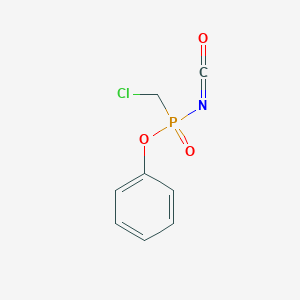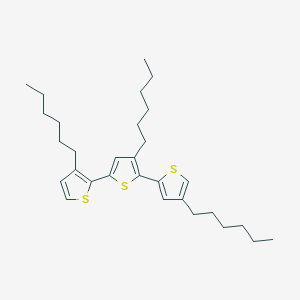
Methyl 9-hydroxyoctadeca-6,10,12-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-hydroxyoctadeca-6,10,12-trienoate is a chemical compound with the molecular formula C19H32O3 It is an ester derivative of 9-hydroxyoctadeca-6,10,12-trienoic acid This compound is characterized by the presence of multiple double bonds and a hydroxyl group, making it a polyunsaturated fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxyoctadeca-6,10,12-trienoate typically involves the esterification of 9-hydroxyoctadeca-6,10,12-trienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated esters by hydrogenation, which involves the addition of hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 9-oxo-octadeca-6,10,12-trienoate.
Reduction: Formation of methyl octadecanoate.
Substitution: Formation of 9-chloro-octadeca-6,10,12-trienoate.
Applications De Recherche Scientifique
Methyl 9-hydroxyoctadeca-6,10,12-trienoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of polyunsaturated fatty acid esters.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 9-hydroxyoctadeca-6,10,12-trienoate involves its interaction with cellular pathways related to oxidative stress and inflammation. The hydroxyl group and double bonds in its structure allow it to scavenge free radicals and reduce oxidative damage. It may also modulate the activity of enzymes involved in inflammatory responses, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- Methyl 9-hydroxyoctadeca-10,12-dienoate
- Methyl 9-hydroxyoctadeca-6,12-dienoate
- Methyl 9-hydroxyoctadeca-6,10-dienoate
Comparison: Methyl 9-hydroxyoctadeca-6,10,12-trienoate is unique due to the presence of three conjugated double bonds, which significantly influence its chemical reactivity and biological activity In comparison, similar compounds with fewer double bonds may exhibit different reactivity patterns and biological effects
Propriétés
| 155326-31-1 | |
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 9-hydroxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9-10,12-13,15,18,20H,3-6,8,11,14,16-17H2,1-2H3 |
Clé InChI |
FGLZGYITSVXAFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
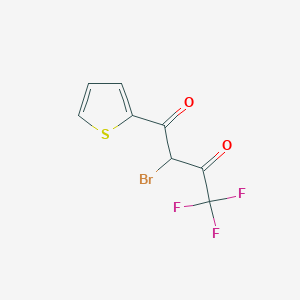
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
